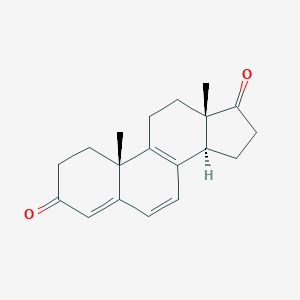
Androsta-4,6,8(9)-triene-3,17-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Androsta-4,6,8(9)-triene-3,17-dione, also known as ATD, is a steroid hormone inhibitor that has gained significant attention in the scientific community due to its potential in research applications. This compound is synthesized through a specific method and has been studied for its mechanism of action, biochemical and physiological effects, as well as its advantages and limitations in lab experiments.
Mécanisme D'action
Androsta-4,6,8(9)-triene-3,17-dione works by inhibiting the enzyme aromatase, which is responsible for the conversion of testosterone into estrogen. This inhibition leads to an increase in testosterone levels and a decrease in estrogen levels, which can have significant effects on the body.
Biochemical and Physiological Effects:
Androsta-4,6,8(9)-triene-3,17-dione has been shown to have several biochemical and physiological effects on the body. One of the most significant effects is its ability to increase testosterone levels. This increase in testosterone can lead to an increase in muscle mass, strength, and overall athletic performance. Additionally, Androsta-4,6,8(9)-triene-3,17-dione has been shown to decrease estrogen levels, which can help to reduce the risk of certain cancers and other health conditions.
Avantages Et Limitations Des Expériences En Laboratoire
Androsta-4,6,8(9)-triene-3,17-dione has several advantages when used in lab experiments. It is a potent inhibitor of aromatase, making it a valuable tool for studying the effects of testosterone and estrogen on the body. Additionally, Androsta-4,6,8(9)-triene-3,17-dione is relatively easy to synthesize, making it readily available for use in research. However, there are also limitations to the use of Androsta-4,6,8(9)-triene-3,17-dione in lab experiments. One of the most significant limitations is that it can be difficult to control the dosage of Androsta-4,6,8(9)-triene-3,17-dione, which can lead to inconsistencies in results.
Orientations Futures
There are several future directions for research involving Androsta-4,6,8(9)-triene-3,17-dione. One potential area of research is the use of Androsta-4,6,8(9)-triene-3,17-dione in the treatment of certain health conditions, such as breast cancer. Additionally, further research is needed to better understand the mechanism of action of Androsta-4,6,8(9)-triene-3,17-dione and its effects on the body. Finally, there is a need for more research on the optimal dosage of Androsta-4,6,8(9)-triene-3,17-dione for various research applications.
Conclusion:
In conclusion, Androsta-4,6,8(9)-triene-3,17-dione is a steroid hormone inhibitor that has significant potential in scientific research applications. It is synthesized through a specific method and has been studied for its mechanism of action, biochemical and physiological effects, as well as its advantages and limitations in lab experiments. While there are limitations to the use of Androsta-4,6,8(9)-triene-3,17-dione in research, it remains a valuable tool for studying the effects of testosterone and estrogen on the body. Further research is needed to better understand the potential uses of Androsta-4,6,8(9)-triene-3,17-dione and its optimal dosage for various research applications.
Méthodes De Synthèse
Androsta-4,6,8(9)-triene-3,17-dione is synthesized through a multi-step process that involves the conversion of a precursor molecule, dehydroepiandrosterone (DHEA), into Androsta-4,6,8(9)-triene-3,17-dione. The synthesis of Androsta-4,6,8(9)-triene-3,17-dione involves the use of several chemical reagents, including sodium hydroxide, acetic anhydride, and hydrochloric acid. The final product is purified using chromatography techniques to obtain a high-quality compound for research purposes.
Applications De Recherche Scientifique
Androsta-4,6,8(9)-triene-3,17-dione has been studied extensively for its potential use in various scientific research applications. One of the most significant applications of Androsta-4,6,8(9)-triene-3,17-dione is its use as a steroid hormone inhibitor. Androsta-4,6,8(9)-triene-3,17-dione has been shown to inhibit the conversion of testosterone to estrogen, making it a valuable tool for studying the effects of testosterone on the body.
Propriétés
Numéro CAS |
115930-43-3 |
|---|---|
Nom du produit |
Androsta-4,6,8(9)-triene-3,17-dione |
Formule moléculaire |
C19H22O2 |
Poids moléculaire |
282.4 g/mol |
Nom IUPAC |
(10S,13S,14S)-10,13-dimethyl-2,11,12,14,15,16-hexahydro-1H-cyclopenta[a]phenanthrene-3,17-dione |
InChI |
InChI=1S/C19H22O2/c1-18-9-7-13(20)11-12(18)3-4-14-15-5-6-17(21)19(15,2)10-8-16(14)18/h3-4,11,15H,5-10H2,1-2H3/t15-,18-,19-/m0/s1 |
Clé InChI |
IVSWIZWRBZUXRO-SNRMKQJTSA-N |
SMILES isomérique |
C[C@]12CCC3=C([C@@H]1CCC2=O)C=CC4=CC(=O)CC[C@]34C |
SMILES |
CC12CCC3=C(C1CCC2=O)C=CC4=CC(=O)CCC34C |
SMILES canonique |
CC12CCC3=C(C1CCC2=O)C=CC4=CC(=O)CCC34C |
Synonymes |
androsta-4,6,8(9)-triene-3,17-dione FCE 24918 FCE-24918 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![Furo[2,3-c]pyridine-2-carbaldehyde](/img/structure/B39303.png)


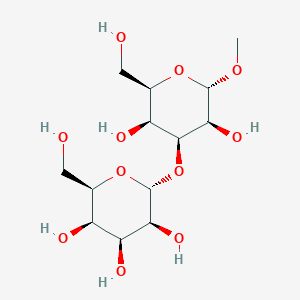
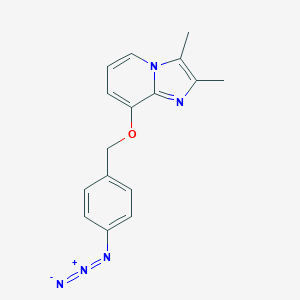
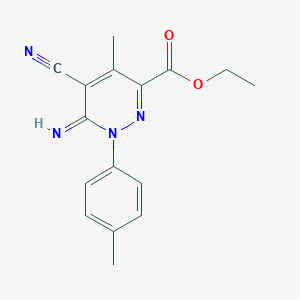
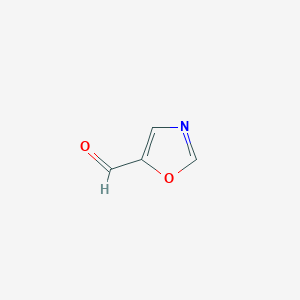
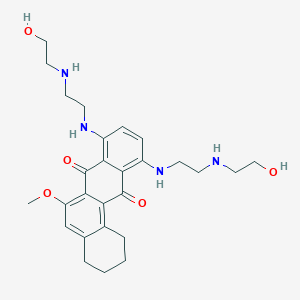

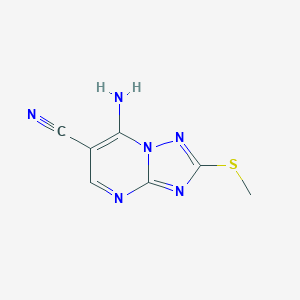
![Furo[3,2-c]pyridin-4(5H)-one, 7-methyl-](/img/structure/B39324.png)
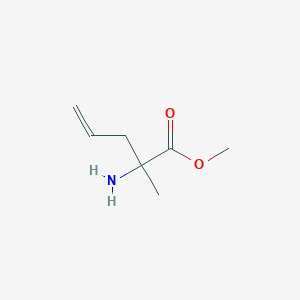
![Bicyclo[4.2.0]octa-1,3,5-triene-3-carbaldehyde](/img/structure/B39329.png)
